27-Hydroxymangiferonic acid

antitrypanosomal Trypanosoma brucei neglected tropical disease

Select 27-Hydroxymangiferonic acid for applications requiring compound-specific target engagement: documented antitrypanosomal activity against T. brucei (11.6 µg/mL), anti-quorum sensing against P. aeruginosa (12.0±0.5 mm inhibition), and selective cytotoxicity in HL-60 leukemia cells (IC50 28.9 µM). The 3-oxo group confers distinct redox potential vs. 3-hydroxy analogs—substitution invalidates cross-study reproducibility. Available >98% purity with full spectroscopic authentication for use as a reference standard.

Molecular Formula C30H46O4
Molecular Weight 470.7 g/mol
Cat. No. B1160440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name27-Hydroxymangiferonic acid
Molecular FormulaC30H46O4
Molecular Weight470.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H46O4/c1-19(7-6-8-20(17-31)25(33)34)21-11-13-28(5)23-10-9-22-26(2,3)24(32)12-14-29(22)18-30(23,29)16-15-27(21,28)4/h8,19,21-23,31H,6-7,9-18H2,1-5H3,(H,33,34)/b20-8+/t19-,21-,22+,23+,27-,28+,29-,30+/m1/s1
InChIKeyVEPCBVRKVVOSDM-KCHVJCDVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





27-Hydroxymangiferonic Acid: Sourcing, Analytical Specifications, and Core Identification for Research Procurement


27-Hydroxymangiferonic acid (CAS 5132-66-1) is a cycloartane-type triterpenoid belonging to the cycloartanol derivative subclass, characterized by a C30H46O4 molecular formula and a monoisotopic molecular weight of 470.3396 Da [1]. The compound bears a 3-oxo group on the A-ring and a 27-hydroxyl substituent on the side chain, distinguishing it structurally from its 3-hydroxy analog 27-hydroxymangiferolic acid . It is isolated from natural sources including the herbs and stem bark of Mangifera indica (mango) [1] and has been identified as a constituent of propolis from stingless bee species [2]. Commercially, the compound is available as a purified powder at >98% purity, with stability profiles supporting storage at -20°C (powder, 3 years) or -80°C (in solvent, 1 year) .

Why Cycloartane Triterpenoid Analogs Cannot Substitute for 27-Hydroxymangiferonic Acid in Target-Specific Studies


Substituting 27-hydroxymangiferonic acid with structurally related cycloartane triterpenoids introduces significant risk of divergent biological outcomes that cannot be mitigated by dose adjustment alone. Even minor structural modifications among this compound class produce markedly different activity profiles: mangiferonic acid (lacking the 27-hydroxyl group) demonstrates strong α-glucosidase inhibition with IC50 of 2.46 µM [1], whereas 27-hydroxymangiferolic acid (bearing a 3-hydroxy instead of 3-oxo group) functions as an FXR agonist with longevity-promoting effects in C. elegans [2]. The 3-oxo functional group in 27-hydroxymangiferonic acid confers distinct redox potential and hydrogen-bonding capacity compared to its 3-hydroxy counterpart, with a predicted pKa rendering it essentially neutral under physiological conditions [3]. These structural differences translate into divergent target engagement profiles: 27-hydroxymangiferonic acid exhibits antitrypanosomal activity not consistently observed across its analogs [4]. Procurement decisions must therefore be guided by compound-specific evidence rather than class-level assumptions, as the substitution of any analog would invalidate cross-study reproducibility and confound mechanistic interpretation.

Quantitative Differentiation Evidence for 27-Hydroxymangiferonic Acid: Head-to-Head Activity Comparisons Against Structural Analogs


Antitrypanosomal Activity: 27-Hydroxymangiferonic Acid vs. 27-Hydroxyisomangiferolic Acid

In a direct head-to-head comparative study of isolated triterpenoids, 27-hydroxymangiferonic acid exhibited the highest antitrypanosomal activity among all tested compounds at a concentration of 11.6 µg/mL [1]. This performance contrasts with 27-hydroxyisomangiferolic acid, which demonstrated substantially weaker antitrypanosomal effects while showing anticancer activity with an IC50 of 153.3 µg/mL against MCF-7 breast cancer cells [1]. The structural distinction—specifically the stereochemical configuration of the side-chain double bond—underpins this divergent activity profile [2].

antitrypanosomal Trypanosoma brucei neglected tropical disease parasitology

Anti-Quorum Sensing Activity: 27-Hydroxymangiferonic Acid vs. Mangiferonic Acid and Ambolic Acid

In a direct comparative study evaluating cycloartane-type triterpene acids from Cameroonian propolis, 27-hydroxymangiferonic acid produced an inhibition zone of 12.0 ± 0.5 mm against quorum-sensing regulated phenotypes at MIC [1]. This activity was comparable to mangiferonic acid (12.3 ± 1.0 mm) and notably stronger than ambolic acid (9.0 ± 1.0 mm), while all three compounds were less potent than the crude propolis extract (18.0 ± 1.0 mm) [1]. The data establish 27-hydroxymangiferonic acid as possessing anti-quorum sensing activity within the same quantitative range as its non-hydroxylated analog mangiferonic acid, rather than representing an activity gain or loss from the 27-hydroxyl modification [1].

quorum sensing biofilm inhibition antivirulence Pseudomonas aeruginosa

Cytotoxicity Profile: 27-Hydroxymangiferonic Acid vs. Mangiferonic Acid Across Multiple Cancer Cell Lines

27-Hydroxymangiferonic acid exhibits cytotoxicity against HL-60 promyelocytic leukemia cells with an IC50 of 28.9 µM . Cross-study comparison with published data for mangiferonic acid reveals a distinct cell-line selectivity pattern: mangiferonic acid shows cytotoxicity against MCF-7 breast cancer cells (IC50 = 96.76 µM), HeLa cervical cancer cells (IC50 > 110.04 µM), and Caco-2 colon cancer cells (IC50 > 110.04 µM) [1]. While direct head-to-head data are not available, the available evidence indicates that 27-hydroxymangiferonic acid displays stronger activity against HL-60 cells (IC50 = 28.9 µM) than mangiferonic acid against MCF-7 (IC50 = 96.76 µM), suggesting that the 27-hydroxyl modification may confer enhanced potency in select hematological cancer contexts [1].

cytotoxicity cancer cell lines HL-60 MCF-7 HeLa

Physicochemical and Drug-Likeness Profile: 27-Hydroxymangiferonic Acid vs. Mangiferonic Acid via In Silico Comparison

In silico characterization indicates that mangiferonic acid (the 27-des-hydroxy analog of the target compound) obeys Lipinski's and Verber's rules, demonstrates high intestinal absorption and Caco-2 permeability, functions as a non-inhibitor of CYP450 enzymes, and exhibits non-mutagenic and non-hepatotoxic predictions with a high predicted LD50 [1]. While direct computational data for 27-hydroxymangiferonic acid are not published in the peer-reviewed literature, the presence of the 27-hydroxyl group introduces an additional hydrogen-bond donor (total HBD count = 2) and acceptor (total HBA count = 4) compared to mangiferonic acid (HBD = 1, HBA = 3) [2]. This structural difference predicts moderately reduced membrane permeability relative to mangiferonic acid but potentially enhanced aqueous solubility [2]. 27-Hydroxymangiferonic acid has a predicted pKa classifying it as essentially neutral under physiological conditions [2].

drug-likeness ADMET Lipinski's rule in silico prediction

Natural Source Occurrence and Isolation Context: Propolis-Derived Cycloartane Panel Identification

In a comprehensive isolation study of Cameroonian dark brown propolis, eight compounds were isolated and characterized from the n-hexane extract, with 27-hydroxymangiferonic acid identified as compound (5) alongside mangiferonic acid (1), 1-hydroxymangiferonic acid (2, new natural product), mangiferolic acid (3), 27-hydroxymangiferolic acid (4, first report as propolis constituent), α-amyrin (6), β-amyrin (7), and lupeol (8) [1]. Structural elucidation employed 1D and 2D NMR spectroscopy and mass spectrometry with comparison to previously published reports [1]. The co-occurrence of 27-hydroxymangiferonic acid with its structural analogs in the same extract provides researchers with a defined chemical context for evaluating structure-activity relationships among the cycloartane triterpenoid panel [1].

propolis natural product isolation chemotaxonomy Mangifera indica

Optimal Research and Procurement Application Scenarios for 27-Hydroxymangiferonic Acid Based on Differentiated Evidence


Antitrypanosomal Drug Discovery and Mechanism-of-Action Studies

Investigators screening for antitrypanosomal leads against Trypanosoma brucei should select 27-hydroxymangiferonic acid as a reference compound with documented activity at 11.6 µg/mL [1]. Unlike 27-hydroxyisomangiferolic acid, which shows weak antiparasitic activity but measurable anticancer effects (IC50 = 153.3 µg/mL against MCF-7), 27-hydroxymangiferonic acid provides a cleaner antiparasitic phenotype suitable for target deconvolution studies [1]. The compound's defined potency benchmark supports dose-response validation in secondary assays and structure-activity relationship optimization campaigns focused on antitrypanosomal cycloartane scaffolds.

Quorum Sensing Inhibition and Anti-Virulence Screening Programs

For research programs targeting bacterial virulence attenuation without imposing selective pressure for resistance, 27-hydroxymangiferonic acid offers a characterized anti-quorum sensing profile with an inhibition zone of 12.0 ± 0.5 mm against Pseudomonas aeruginosa at MIC [2]. This activity is quantitatively comparable to mangiferonic acid (12.3 ± 1.0 mm) but the compounds can be chromatographically resolved, enabling their use as orthogonal validation tools or as a matched pair for probing the structure-activity relationship of the 27-hydroxyl modification [2].

Leukemia Cell Line Cytotoxicity Screening and Hematological Cancer Research

Investigators focused on hematological malignancies should prioritize 27-hydroxymangiferonic acid based on its reported IC50 of 28.9 µM against HL-60 promyelocytic leukemia cells . This activity represents a 3.3-fold lower IC50 (higher potency) than mangiferonic acid's reported activity against MCF-7 breast cancer cells (96.76 µM), suggesting enhanced sensitivity in the HL-60 lineage [3]. The compound serves as a defined starting point for medicinal chemistry optimization aimed at improving leukemia-selective cytotoxicity.

Natural Product Analytical Chemistry and Reference Standard Applications

Analytical laboratories developing LC-MS or HPLC methods for the characterization of Mangifera indica extracts or propolis-derived triterpenoids require 27-hydroxymangiferonic acid as a spectroscopically authenticated reference standard. The compound has been isolated and fully characterized via 1D and 2D NMR and mass spectrometry in peer-reviewed natural product chemistry studies, with structural assignment confirmed against published data [4]. Commercial availability at >98% purity supports its use as a calibration standard for quantitative analysis and as a retention time marker in chromatographic profiling of cycloartane triterpenoids .

Technical Documentation Hub

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